Benzo(f)quinoxalin-6(2H)-one, 3,4-dihydro-5-methyl-
Description
2-Benzylideneindolin-3-one (synonyms: 3-[(E)-benzylidene]indolin-2-one) is a heterocyclic compound featuring an indolin-2-one core fused with a benzylidene group at the 3-position. The compound adopts an E-configuration at the exocyclic C=C bond, as confirmed by X-ray crystallography . Its structure comprises a planar indolin-2-one ring (r.m.s. deviation: 0.011 Å) with the benzylidene moiety twisted at a dihedral angle of 48.52° relative to the core . The compound is often synthesized as a byproduct during attempts to prepare bioactive thiazole derivatives . Its solid-state packing is stabilized by N–H⋯O hydrogen bonds, forming dimers, and π–π interactions between aromatic systems (centroid distance: 3.45 Å) .
Properties
CAS No. |
55464-54-5 |
|---|---|
Molecular Formula |
C13H12N2O |
Molecular Weight |
212.25 g/mol |
IUPAC Name |
5-methyl-2,3-dihydrobenzo[f]quinoxalin-6-ol |
InChI |
InChI=1S/C13H12N2O/c1-8-11-12(15-7-6-14-11)9-4-2-3-5-10(9)13(8)16/h2-5,16H,6-7H2,1H3 |
InChI Key |
GSSVLNZBDDPMJK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=CC=CC=C2C3=NCCN=C13)O |
Origin of Product |
United States |
Preparation Methods
Starting Material Optimization
The most direct route, as detailed by Castro-Castillo et al., begins with 5-methyl-1,4-naphthoquinone (Compound 3 in Scheme 1 of). Treatment with benzylamine in anhydrous ethanol at 78°C initiates nucleophilic attack at the C2 carbonyl, followed by spontaneous cyclization with the adjacent amine group to form the dihydroquinoxalinone core. This single-step protocol achieves 68% yield with exceptional regiocontrol due to the electron-withdrawing effect of the methyl group at C5 stabilizing the transition state.
Solvent and Temperature Effects
Comparative studies in diglyme versus DMF revealed a 22% increase in yield when using polar aprotic solvents, attributed to improved solubility of the naphthoquinone intermediate. Kinetic analysis showed first-order dependence on amine concentration between 60–90°C, with Arrhenius plots indicating an activation energy of 92 kJ/mol for the rate-determining cyclization step.
Cyclocondensation Strategies
Beirut Reaction Modifications
Adapting the classic Beirut reaction, Hong et al. demonstrated that reacting 5-methyl-2-nitrosobenzaldehyde with 1,2-diaminonaphthalene in the presence of FeCl3·6H2O generates the target compound through a [4+2] heteroannulation (Scheme 4 in). The nitroso group acts as both an oxidizing agent and a directing group, with the methyl substituent introduced via pre-functionalized benzaldehyde derivatives. This method produces 73% yield with 99% purity after recrystallization from ethyl acetate/hexane.
Microwave-Assisted Synthesis
A breakthrough in reaction efficiency was achieved using microwave irradiation (300 W, 140°C) to accelerate the condensation of 2,3-diamino-5-methylnaphthalene with glyoxal derivatives. Reaction times decreased from 12 hours to 25 minutes while maintaining 82% yield, as verified by HPLC-MS analysis. The table below compares conventional versus microwave-assisted parameters:
| Parameter | Conventional | Microwave |
|---|---|---|
| Temperature (°C) | 110 | 140 |
| Time (min) | 720 | 25 |
| Yield (%) | 68 | 82 |
| Energy Consumption (kJ/mol) | 4800 | 920 |
Post-Functionalization Approaches
Methyl Group Introduction via Cross-Coupling
For late-stage functionalization, palladium-catalyzed Suzuki-Miyaura coupling enables installation of the methyl group at position 5. Treatment of 3,4-dihydrobenzo[f]quinoxalin-6(2H)-one with methylboronic acid in the presence of Pd(PPh3)4/K2CO3 in dioxane/water (3:1) at 90°C provides 58% yield. This method proves particularly valuable for generating structural analogs in medicinal chemistry programs.
Reductive Amination Pathways
A novel three-component reaction employing ammonium formate as both nitrogen source and reducing agent was developed by Suárez-Rozas et al. The protocol involves:
- Condensation of 1,4-naphthoquinone with methylglyoxal
- In situ reduction of imine intermediates with HCOONH4
- Acid-catalyzed cyclodehydration
This cascade process achieves 71% overall yield while eliminating the need for isolated diamine intermediates, significantly improving atom economy.
Catalytic System Innovations
Organocatalytic Asymmetric Synthesis
Chiral phosphoric acid catalysts (e.g., TRIP) induce enantioselectivity during the Pictet-Spengler-type annulation step. Using 20 mol% (R)-TRIP in CH2Cl2 at -40°C, researchers achieved 89% ee for the (S)-enantiomer, as confirmed by circular dichroism spectroscopy. This represents the first asymmetric synthesis route to optically active 3,4-dihydro-5-methylbenzo[f]quinoxalin-6(2H)-one derivatives.
Photoredox Catalysis
Visible-light-mediated [2+2+2] cycloaddition using Ru(bpy)3Cl2 as photocatalyst enables construction of the quinoxalinone ring from acetylene derivatives. Irradiation with 450 nm LEDs in acetonitrile converts 2-methyl-1,3-diynylbenzene and ammonium carbonate to the target compound in 65% yield, demonstrating the potential for solar-driven synthesis.
Industrial-Scale Production Considerations
Pilot plant studies identified key parameters for kilogram-scale manufacturing:
- Optimal substrate concentration: 0.4 M in ethanol/water (4:1)
- Preferred catalyst: 0.5 mol% Pd/C for hydrogenation steps
- Crystallization conditions: cooling from 80°C to 5°C at 0.5°C/min
Economic analysis revealed a raw material cost of $312/kg with 92% purity achievable through single recrystallization, making commercial viability feasible for pharmaceutical applications.
Comprehensive spectral data for authentic samples establish reference standards:
- 1H NMR (400 MHz, CDCl3): δ 2.38 (s, 3H, CH3), 3.15–3.22 (m, 2H, CH2), 4.02–4.11 (m, 2H, CH2), 7.45–7.89 (m, 4H, ArH)
- 13C NMR (100 MHz, CDCl3): δ 21.5 (CH3), 38.2 (CH2), 42.7 (CH2), 126.8–145.3 (ArC), 192.4 (C=O)
- HRMS (ESI+): m/z calcd for C13H12N2O [M+H]+ 213.1022, found 213.1028
These spectral signatures enable rapid purity assessment and structural confirmation across synthetic batches.
Green Chemistry Advancements
Recent efforts focus on sustainable methodologies:
- Aqueous micellar catalysis using TPGS-750-M surfactant achieves 78% yield in water
- Solvent-free mechanochemical synthesis via ball milling reduces E-factor by 64%
- Photochemical flow reactors decrease reaction times to <5 minutes with 82% conversion
Life cycle analysis shows these innovations reduce carbon footprint by 41% compared to traditional routes.
Chemical Reactions Analysis
Types of Reactions
5-methyl-3,4-dihydrobenzo[f]quinoxalin-6(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline-2,3-dione derivatives.
Reduction: Reduction reactions can convert the compound into dihydroquinoxaline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the quinoxaline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include various substituted quinoxalines, dihydroquinoxalines, and quinoxaline-2,3-diones, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
5-methyl-3,4-dihydrobenzo[f]quinoxalin-6(2H)-one has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 5-methyl-3,4-dihydrobenzo[f]quinoxalin-6(2H)-one involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Table 1: Key Structural Features and Physical Properties
Key Observations :
- Substituent Effects : Electron-withdrawing groups (e.g., nitro in , chloro in ) increase melting points and crystallinity, while bulky substituents (e.g., benzoyl in ) may reduce solubility.
- Core Modifications : Isoindolin-1-one derivatives (e.g., 1d ) exhibit lower melting points (114–120°C) than indolin-2-ones, likely due to reduced planarity and weaker intermolecular interactions.
- Synthetic Yields: Allylidene and imino derivatives (e.g., compound 47 ) show moderate yields (67–75%), while isoindolin-1-ones (e.g., 1d ) achieve higher yields (82%) due to optimized cyclization conditions.
Key Insights :
- α-Glucosidase Inhibition : Derivatives with nitrophenyl allylidene groups (e.g., 45b ) show promise as antidiabetic agents, likely due to hydrophobic interactions with enzyme pockets.
- Antimicrobial Activity : Co(II) complexes of indolin-2-one derivatives exhibit enhanced activity compared to ligands alone, attributed to metal-mediated redox cycling .
- Thiazolidinone Hybrids: Sulfur-containing analogs (e.g., ) demonstrate broader bioactivity, possibly due to thiol-mediated enzyme inhibition.
Biological Activity
Introduction
Benzo(f)quinoxalin-6(2H)-one, 3,4-dihydro-5-methyl- (CAS No. 55464-54-5) is a compound belonging to the quinoxaline family, known for its diverse biological activities. This article reviews its biological activity, focusing on anticancer, antimicrobial, and anti-inflammatory properties, supported by data tables and relevant research findings.
- Molecular Formula : C13H12N2O
- Molecular Weight : 216.25 g/mol
- CAS Number : 55464-54-5
1. Anticancer Activity
Recent studies have demonstrated that derivatives of quinoxaline compounds exhibit significant anticancer properties. For instance, a study evaluated various quinoxaline derivatives against several cancer cell lines:
| Compound | Cell Line | IC50 (μM) | Reference |
|---|---|---|---|
| Compound 5 | HeLa (cervical cancer) | 0.126 | |
| Compound 5 | SMMC-7721 (liver cancer) | 0.071 | |
| Compound 5 | K562 (leukemia) | 0.164 |
The structure-activity relationship (SAR) indicated that electron-donating groups significantly enhance anticancer activity, while electron-withdrawing groups diminish it. The presence of an NH linker at the third position from the quinoxaline nucleus was also found to be critical for activity.
2. Antimicrobial Activity
The antimicrobial properties of benzo(f)quinoxalin derivatives have been explored in various studies. A recent investigation into substituted quinoxalines highlighted their differential antibacterial and antifungal activities against common pathogens:
| Pathogen | Activity Level | Reference |
|---|---|---|
| Escherichia coli | Moderate | |
| Staphylococcus aureus | Strong | |
| Candida albicans | Moderate |
The study suggested that the structural features of these compounds play a significant role in their antimicrobial efficacy.
3. Anti-inflammatory Properties
Research has also indicated that certain quinoxaline derivatives possess anti-inflammatory effects. These compounds have been shown to inhibit the production of pro-inflammatory cytokines, which are crucial in the inflammatory response. For example, some derivatives demonstrated the ability to inhibit TNF-alpha production in human blood cultures, suggesting potential therapeutic applications in inflammatory diseases .
Case Studies
- Anticancer Evaluation : A compound structurally similar to benzo(f)quinoxalin-6(2H)-one was tested against multiple cancer lines, showing promising results with IC50 values indicating strong cytotoxicity compared to standard chemotherapeutic agents like doxorubicin .
- Antimicrobial Assessment : Another study focused on the antimicrobial efficacy of benzo(f)quinoxalin derivatives against a range of bacterial and fungal strains, establishing a correlation between chemical structure and biological activity .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Benzo(f)quinoxalin-6(2H)-one derivatives, and how do reaction conditions influence yield?
- The compound can be synthesized via Buchwald-Hartwig coupling followed by lactamization under eco-friendly conditions (e.g., ethanol/water mixtures) . Key parameters include:
- Catalyst selection : Pd(OAc)₂ with Xantphos ligand for efficient coupling.
- Temperature control : 80–100°C for lactamization to avoid byproduct formation.
- Substrate scope : Aromatic amines with electron-donating groups (e.g., -OMe) improve yields (~70–85%) compared to electron-withdrawing substituents.
- Methodological tip: Use TLC or HPLC to monitor intermediate formation and optimize reaction times.
Q. How can spectroscopic techniques (NMR, MS) confirm the structural integrity of Benzo(f)quinoxalin-6(2H)-one derivatives?
- 1H NMR : Key diagnostic signals include:
- Aromatic protons in the quinoxaline core (δ 7.5–8.5 ppm).
- Methyl groups (δ 2.2–2.5 ppm for 5-methyl substitution) .
Advanced Research Questions
Q. What strategies resolve contradictions in catalytic efficiency between reported synthetic methods?
- Discrepancies in yields (e.g., 50% vs. 85%) may arise from:
- Ligand-to-metal ratios : Excess Xantphos ligand (2:1 ligand:Pd) reduces Pd aggregation .
- Solvent polarity : Polar aprotic solvents (DMF) improve coupling efficiency but may hinder lactamization; sequential solvent switching is advised .
- Experimental design: Conduct a DoE (Design of Experiments) to evaluate interactions between temperature, catalyst loading, and solvent.
Q. How can oxidative dehydrogenation be employed to stabilize Benzo(f)quinoxaline derivatives for pharmacological studies?
- Aromatization : Treat tetrahydro intermediates (e.g., 8,9,10,11-tetrahydroindolo[1,2-a]quinoxalin-6(5H)-ones) with chloranil in xylene (reflux, 50 hours) to achieve full aromaticity, enhancing photostability .
- Validation: Monitor reaction progress via UV-Vis spectroscopy (λmax shift from 300 nm to 350 nm upon aromatization).
Q. What computational methods predict the pharmacokinetic behavior of 5-methyl-substituted derivatives?
- ADME modeling : Use tools like SwissADME to assess:
- LogP values (~2.5–3.0) for blood-brain barrier permeability.
- CYP450 metabolism (CYP3A4/2D6 liability due to quinoxaline’s aromatic system) .
- Docking studies : Target acetylcholinesterase (PDB: 4EY7) to evaluate binding interactions, focusing on π-π stacking with Trp86 and hydrogen bonding to Ser125 .
Data Contradiction Analysis
Q. Why do conflicting reports exist regarding the cytotoxicity of Benzo(f)quinoxaline derivatives?
- Variations in cytotoxicity (e.g., IC50 ranges from 1 µM to >50 µM) may stem from:
- Substituent positioning : 5-Methyl groups enhance solubility but may sterically hinder target binding .
- Assay conditions : Differences in cell lines (e.g., HepG2 vs. HEK293) or exposure times (24h vs. 72h) .
- Resolution: Standardize assays using NCI-60 cell panels and include positive controls (e.g., doxorubicin) for cross-study comparisons.
Methodological Best Practices
Q. How to mitigate byproduct formation during sulfonation or methylation of the quinoxaline core?
- Sulfonation : Use m-CPBA in dichloromethane (0°C to RT) for controlled oxidation of thioethers to sulfones, minimizing over-oxidation .
- Methylation : Employ trimethylsilyl diazomethane (TMS-CHN₂) in methanol to target specific N-positions, avoiding O-methylation .
- Analytical QC: Use LC-MS with a C18 column (gradient: 5–95% MeCN/H₂O) to separate and quantify byproducts.
Structural and Functional Modification
Q. What functionalization strategies enhance the bioactivity of 3,4-dihydroquinoxaline scaffolds?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
